3-Bromophenylacetylene
Overview
Description
Scientific Research Applications
3-Bromophenylacetylene has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Safety and Hazards
Mechanism of Action
Target of Action
It’s more commonly used as a building block in organic synthesis .
Mode of Action
For instance, it can undergo addition reactions typical of alkynes or participate in halogen-related reactions .
Pharmacokinetics
The pharmacokinetics of 3-Bromophenylacetylene, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. As a small organic molecule, it’s reasonable to assume that it could be absorbed and distributed throughout the body. Its metabolism and excretion would likely depend on the specific enzymes present in the body .
Result of Action
The specific molecular and cellular effects of this compound are not well-documented. Given its chemical structure, it could potentially react with various biological molecules, leading to a range of possible effects. Without specific experimental data, it’s difficult to predict the exact outcomes .
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect its reactivity. Additionally, the presence of other molecules could influence its behavior, as they could potentially react with this compound .
Biochemical Analysis
Biochemical Properties
3-Bromophenylacetylene plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in halogenation and dehalogenation reactions. The interaction of this compound with these enzymes often involves the formation of covalent bonds, leading to the modification of the enzyme’s active site and altering its catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways. Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular functions. For instance, this compound can inhibit the activity of certain enzymes by forming a covalent bond with the enzyme’s active site, thereby preventing substrate binding and subsequent catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Long-term exposure to this compound has been shown to have cumulative effects on cellular functions, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular functions, while higher doses can lead to significant changes in cellular metabolism and gene expression. Toxic or adverse effects have been observed at very high doses, including cellular toxicity and organ damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to halogenation and dehalogenation reactions. It interacts with enzymes such as halogenases and dehalogenases, which catalyze the addition or removal of halogen atoms from organic molecules. These interactions can affect metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromophenylacetylene can be synthesized through various methods. One common approach involves the bromination of phenylacetylene. This process typically uses bromine or a brominating agent in the presence of a catalyst. Another method involves the coupling of 3-bromobenzaldehyde with an acetylene source under specific conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalysts and controlled environments helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Bromophenylacetylene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It acts as a ligand in cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, forming carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles like amines or thiols.
Coupling: Palladium or copper catalysts are often used in cross-coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 3-aminophenylacetylene or 3-thiophenylacetylene.
Coupling: Products include various substituted phenylacetylenes.
Oxidation: Products can include carboxylic acids or ketones.
Comparison with Similar Compounds
4-Bromophenylacetylene: Similar structure but with the bromine atom at the fourth position.
Phenylacetylene: Lacks the bromine substitution.
1-Bromo-2-ethynylbenzene: Bromine atom at the second position.
Uniqueness: 3-Bromophenylacetylene is unique due to the position of the bromine atom, which influences its reactivity and the types of reactions it undergoes. This positional difference can lead to variations in the products formed and the efficiency of certain reactions .
Properties
IUPAC Name |
1-bromo-3-ethynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br/c1-2-7-4-3-5-8(9)6-7/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDXNFAAJNEYIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467201 | |
Record name | 1-bromo-3-ethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
766-81-4 | |
Record name | 1-Bromo-3-ethynylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=766-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-bromo-3-ethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-ethynylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Bromophenylacetylene in the synthesis of [18F]Anle138b, and why is this significant?
A: this compound serves as a crucial building block in the one-pot synthesis of [18F]Anle138b []. It participates in a 1,3-cycloaddition reaction with an intermediate formed from 6-[18F]fluoropiperonal and tosylhydrazide. This reaction directly yields [18F]Anle138b without the need for intermediate purifications, simplifying the process and making it suitable for rapid radiotracer production.
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